molecular formula C8H7IO2 B1267032 4-Iodophenyl acetate CAS No. 33527-94-5

4-Iodophenyl acetate

Cat. No.: B1267032
CAS No.: 33527-94-5
M. Wt: 262.04 g/mol
InChI Key: MXHYFISNECFQHA-UHFFFAOYSA-N
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Description

4-Iodophenyl acetate (4-IPA) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 83-85°C. It is a derivative of acetate and contains an aromatic ring, which makes it an interesting compound for organic synthesis. 4-IPA has been used to study the mechanism of action of enzymes, biochemical and physiological effects, and as a reagent for lab experiments.

Scientific Research Applications

Use in Carbohydrate Chemistry

4-Iodophenyl acetate is utilized in carbohydrate chemistry, specifically as a protecting group for carbohydrate thioglycoside donors. This protecting group is introduced under mild conditions and is used in the formation of beta-D-mannopyranosides and beta-D-rhamnopyranosides. It shows strong beta-selectivity with thiomannoside donors and facilitates tin-mediated radical fragmentation to yield beta-rhamnopyranosides. This method is noted for its effectiveness in the synthesis of complex carbohydrates, including in the glucopyranoside series where it enables selective formation of alpha-quinovosides during radical fragmentation (Crich & Bowers, 2006).

Role in Suzuki Coupling Reactions

This compound plays a significant role in green chemistry, specifically in Suzuki coupling reactions. This involves the synthesis of biaryls, like ethyl (4-phenylphenyl)acetate, in water as the primary solvent. Such green Suzuki coupling reactions are integral in developing new nonsteroidal anti-inflammatory drugs, showcasing the compound's utility in medicinal chemistry research (Costa et al., 2012).

Involvement in Heck Reactions

The compound is instrumental in Heck reactions, particularly in synthesizing homotyrosinol derivatives. This process involves a Heck coupling of this compound with vinylglycinol derivatives. The reaction requires careful selection of catalysts and conditions, illustrating the compound's critical role in complex organic synthesis (Liang, Zhou, & Ciufolini, 2010).

Applications in Photodynamic Therapy

This compound is relevant in synthesizing novel compounds for photodynamic therapy, a treatment method for cancer. For instance, lutetium(III) acetate phthalocyanine derivatives synthesized using this compound have shown potential as photosensitizers for cancer treatment (Al-Raqa, Köksoy, & Durmuş, 2017).

Use in Electrochemistry

In electrochemistry, this compound is studied for its role in the electrochemical reduction of related compounds. This includes investigating aspects like electron transfer mechanisms, which are crucial for understanding and developing electrochemical sensors and devices (Hamed & Houmam, 2011).

Contribution to Radiopharmaceuticals

The compound has applications in radiopharmaceuticals, notably in the development of imaging agents for cerebral muscarinic acetylcholine receptors. Its derivatives have been used successfully in imaging for diseases like Alzheimer's (Owens et al., 1992).

Safety and Hazards

4-Iodophenyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

(4-iodophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHYFISNECFQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955149
Record name 4-Iodophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33527-94-5
Record name Phenol, 4-iodo-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-iodophenyl acetate in organic synthesis, particularly in the context of the provided research?

A1: this compound serves as a crucial starting material for synthesizing more complex molecules with potential biological activity. In the research article titled "Synthesis, structure and in vitro cytotoxicity testing of some 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid" [], this compound is used as a precursor for synthesizing a series of novel 1,3,4-oxadiazoline derivatives. These derivatives incorporate a 5-iodosalicylic acid moiety, derived from the initial this compound, and are further modified with various substituents. This study highlights the versatility of this compound in building diverse chemical structures for potential pharmaceutical applications.

Q2: The study mentions that some of the synthesized compounds showed promising anticancer activity. What structural features contributed to this activity?

A2: While the study doesn't delve deep into a full structure-activity relationship (SAR) analysis, it does indicate that the presence of specific substituents on the 1,3,4-oxadiazoline ring influences the anticancer activity. For instance, compounds featuring 4-fluorophenyl, 4-chlorophenyl, 3-bromophenyl, and 4-methylphenyl groups at a particular position on the 1,3,4-oxadiazoline core exhibited good inhibitory activity against human cancer cell lines KB and Hep-G2 []. This suggests that the type and position of substituents on this core structure play a role in its interaction with potential biological targets and warrant further investigation.

Q3: The second research article focuses on a different application of this compound. Could you elaborate on its role in that specific context?

A3: In the research "Heck Reaction of Amino Acid Derived Vinyl Substrates in the Synthesis of Homotyrosinol Derivatives" [], this compound acts as a substrate in a Heck coupling reaction. This palladium-catalyzed reaction aims to couple this compound with a vinylglycinol derivative, ultimately leading to the synthesis of homotyrosinol derivatives. This study highlights the application of this compound in a named reaction, demonstrating its utility in constructing molecules with potential biological relevance through well-established synthetic methodologies.

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